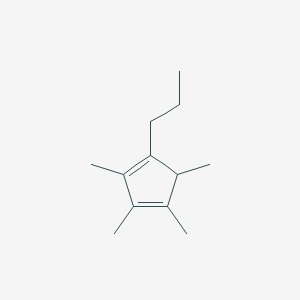

1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene

CAS No.: 83321-20-4

Cat. No.: VC11672654

Molecular Formula: C12H20

Molecular Weight: 164.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83321-20-4 |

|---|---|

| Molecular Formula | C12H20 |

| Molecular Weight | 164.29 g/mol |

| IUPAC Name | 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3 |

| Standard InChI Key | GHJOHBNHTSQQOZ-UHFFFAOYSA-N |

| SMILES | CCCC1=C(C(=C(C1C)C)C)C |

| Canonical SMILES | CCCC1=C(C(=C(C1C)C)C)C |

Introduction

Molecular Structure and Nomenclature

The IUPAC name 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene reflects its cyclic structure, where positions 1, 2, 3, and 5 are occupied by methyl groups (-CH₃), while position 4 features a propyl substituent (-CH₂CH₂CH₃). The molecular formula is C₁₂H₂₀, with a molecular weight of 164.29 g/mol . The compound’s structure combines conjugation from the cyclopentadiene ring with steric bulk from the substituents, enhancing its stability and ligand-binding capabilities.

Table 1: Comparative Structural Properties of Cyclopentadiene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene | C₁₂H₂₀ | 164.29 | 4× methyl, 1× propyl |

| 2-Propylcyclopenta-1,3-diene | C₈H₁₂ | 108.18 | 1× propyl |

| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | C₉H₁₄ | 122.21 | 4× methyl |

The structural distinction lies in the substitution pattern, which directly influences electronic delocalization and steric interactions in metal complexes .

Synthesis and Purification Strategies

Synthetic routes to 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene typically involve alkylation or substitution reactions on pre-functionalized cyclopentadiene precursors. A common method involves the reaction of cyclopentadiene with methyl and propyl halides under controlled conditions, often requiring inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or undesired side reactions .

For example, the synthesis of its barium complex, Barium bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-ide), involves deprotonating the cyclopentadiene derivative with a strong base followed by transmetallation with barium metal. This process highlights the compound’s role as a precursor in organometallic synthesis. Purification is achieved via recrystallization or vacuum distillation, ensuring high purity (>98%) for catalytic applications .

Chemical Properties and Reactivity

The compound’s reactivity is governed by its conjugated diene system and bulky substituents. Key properties include:

-

Thermal Stability: Enhanced by steric protection from methyl and propyl groups, enabling use in high-temperature catalysis.

-

Coordination Chemistry: Acts as a η⁵-ligand, binding to transition metals (e.g., barium, titanium) through the cyclopentadienyl ring’s π-electrons. This stabilizes metal centers in low oxidation states .

-

Redox Activity: Participates in electron-transfer reactions, facilitating catalytic cycles in polymerization and hydrocarbon functionalization .

Table 2: Selected Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Not explicitly reported | |

| Solubility | Likely soluble in nonpolar solvents | |

| Stability | Air-sensitive, requires inert storage |

Applications in Catalysis and Materials Science

1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene is primarily utilized as a ligand in metallocene catalysts, which are pivotal in olefin polymerization. For instance, its barium complex exhibits exceptional thermal stability (>300°C), making it suitable for industrial processes requiring harsh conditions. Additionally, the compound’s derivatives have been employed in:

-

Conductive Polymers: As a monomer in catalytic dehydrogenative polycondensation (CDHP), producing polyquinoline-based films with low resistivity and high thermal-oxidative stability .

-

Fine Chemical Synthesis: Serving as an intermediate in the preparation of tricyclic decen-dione derivatives, which are scaffolds in pharmaceutical chemistry .

Comparison with Related Cyclopentadiene Ligands

The propyl and tetramethyl substitution pattern differentiates this compound from simpler cyclopentadiene derivatives. For example:

-

2-Propylcyclopenta-1,3-diene (C₈H₁₂): Lacks methyl groups, resulting in reduced steric bulk and lower molecular weight (108.18 g/mol) .

-

1,2,3,4-Tetramethyl-1,3-cyclopentadiene (C₉H₁₄): Contains four methyl groups but no propyl substituent, limiting its utility in creating sterically protected metal complexes .

These structural differences underscore the tailored design of ligands for specific catalytic or material applications.

Future Research Directions

Emerging applications in sustainable catalysis and advanced materials warrant further investigation. Potential areas include:

-

Green Chemistry: Developing recyclable catalysts for CO₂ hydrogenation or methane activation.

-

Energy Storage: Integrating cyclopentadiene-based polymers into battery electrodes or supercapacitors.

-

Synthetic Methodology: Exploring photocatalytic C–H functionalization using ligand-metal systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume